Yze9gcm2BB

Description

Yze9gcm2BB (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."

- BBB permeability: Confirmed, making it relevant for neuropharmacological applications.

- Synthesis: Produced via palladium-catalyzed cross-coupling in a THF/water medium at 75°C for 1.33 hours .

This compound is structurally characterized by a boronic acid group attached to a bromo-chloro-substituted aromatic ring, enabling applications in Suzuki-Miyaura coupling reactions and drug development.

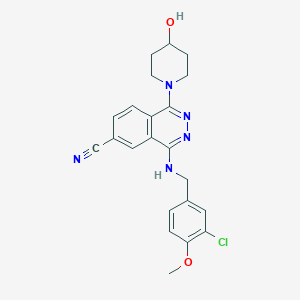

Properties

CAS No. |

178308-65-1 |

|---|---|

Molecular Formula |

C22H22ClN5O2 |

Molecular Weight |

423.9 g/mol |

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-1-(4-hydroxypiperidin-1-yl)phthalazine-6-carbonitrile |

InChI |

InChI=1S/C22H22ClN5O2/c1-30-20-5-3-15(11-19(20)23)13-25-21-18-10-14(12-24)2-4-17(18)22(27-26-21)28-8-6-16(29)7-9-28/h2-5,10-11,16,29H,6-9,13H2,1H3,(H,25,26) |

InChI Key |

VDXZLVXFVYDBNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NN=C(C3=C2C=C(C=C3)C#N)N4CCC(CC4)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yze9gcm2BB typically involves multiple steps:

Formation of the Phthalazine Core: The initial step involves the synthesis of the phthalazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Optimization of Reaction Conditions: Scaling up the reactions to ensure high yield and purity.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Yze9gcm2BB can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Yze9gcm2BB has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Yze9gcm2BB exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

- Molecular Formula: C₆H₅BBrClO₂ (identical to Yze9gcm2BB).

- Key Differences:

- Substituent Position: Bromine and chlorine are positioned at the 3- and 5- sites on the aromatic ring, compared to this compound’s 2- and 4- positions.

- Synthetic Accessibility: Lower (score: 2.07 vs. This compound’s 1.64), indicating more complex synthesis .

- Similarity Score: 0.87, reflecting structural alignment but functional divergence .

Compound B: 6-Bromo-1H-indole-2-carboxylic acid

- Molecular Formula: C₉H₆BrNO₂.

- Key Differences:

Comparison with Functionally Similar Compounds

Compound C: (6-Bromo-2,3-dichlorophenyl)boronic acid

Compound D: 5-Bromo-3-methyl-1H-indole-2-carboxylic acid

- Functional Similarity: Potential anticancer applications due to bromo-indole core.

- Key Differences:

Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 235.27 | 235.27 | 240.05 |

| Log Po/w (XLOGP3) | 2.15 | 2.15 | 2.78 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.052 |

| BBB Permeability | Yes | Yes | No |

Research Findings and Implications

- Structural Impact: Positional isomerism in halogenated boronic acids (e.g., Compound A vs. This compound) significantly affects reactivity in coupling reactions .

- Functional Trade-offs: Indole-based analogs (e.g., Compound B) exhibit enhanced enzyme inhibition but poorer solubility, limiting in vivo applications .

- Synthesis Optimization: this compound’s palladium-mediated route offers higher yields (75% reported) compared to HATU-dependent methods (60–65%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.